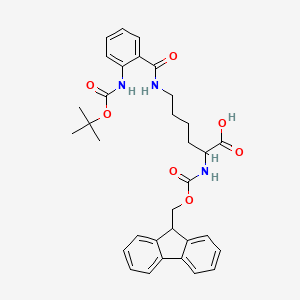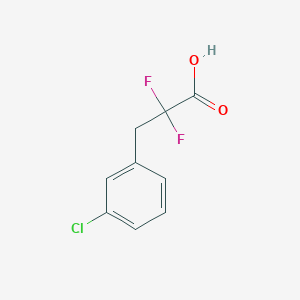![molecular formula C24H36O25S2-2 B12316925 [6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)
[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kappa-Carrageenan is a natural linear sulfated polysaccharide extracted from red edible seaweeds, particularly from the species Kappaphycus alvarezii. It is widely used in the food industry for its gelling, thickening, and stabilizing properties. Kappa-Carrageenan forms strong, rigid gels in the presence of potassium ions and reacts with dairy proteins, making it a valuable ingredient in various food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kappa-Carrageenan is typically extracted from red seaweeds through a series of steps involving alkaline treatment, filtration, and precipitation. The seaweed is first washed and then treated with an alkaline solution, usually potassium hydroxide, to extract the carrageenan. The solution is then filtered to remove impurities, and the carrageenan is precipitated using alcohol or potassium chloride. The precipitated carrageenan is then dried and milled into a fine powder .
Industrial Production Methods
Industrial production of Kappa-Carrageenan involves large-scale farming of seaweeds, particularly in regions like the Philippines and Indonesia. The harvested seaweed is processed in factories where it undergoes the same extraction process as described above but on a much larger scale. The final product is then packaged and distributed for use in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Kappa-Carrageenan undergoes various chemical reactions, including:
Oxidation: Kappa-Carrageenan can be oxidized to produce derivatives with different properties.
Reduction: Reduction reactions can modify the sulfate groups in Kappa-Carrageenan.
Substitution: Substitution reactions can introduce new functional groups into the Kappa-Carrageenan molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various Kappa-Carrageenan derivatives with altered gelling, thickening, and stabilizing properties. These derivatives can be tailored for specific applications in the food, pharmaceutical, and cosmetic industries .
Applications De Recherche Scientifique
Kappa-Carrageenan has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer and thickener in various chemical formulations.
Biology: Employed in tissue engineering and regenerative medicine due to its biocompatibility and ability to form hydrogels.
Medicine: Utilized in drug delivery systems for its ability to encapsulate and release drugs in a controlled manner.
Industry: Applied in the food industry as a gelling agent in products like dairy and meat, and in the cosmetic industry for its thickening properties
Mécanisme D'action
Kappa-Carrageenan exerts its effects primarily through its ability to form strong, rigid gels in the presence of potassium ions. This gelling property is due to the formation of helical structures that trap water molecules, creating a gel matrix. The sulfate groups on the Kappa-Carrageenan molecule interact with proteins and other molecules, stabilizing the gel structure. This mechanism is utilized in various applications, from food products to biomedical devices .
Comparaison Avec Des Composés Similaires
Kappa-Carrageenan is often compared with other types of carrageenan, such as Iota-Carrageenan and Lambda-Carrageenan:
Iota-Carrageenan: Forms soft gels in the presence of calcium ions and is used in applications requiring more flexible gels.
Lambda-Carrageenan: Does not form gels but is used as a thickener in dairy products.
Kappa-Carrageenan is unique in its ability to form strong, rigid gels, making it particularly valuable in applications requiring firm textures, such as in certain food products and biomedical applications .
Conclusion
Kappa-Carrageenan is a versatile compound with a wide range of applications in various industries Its unique gelling properties, combined with its biocompatibility and ability to undergo various chemical modifications, make it a valuable ingredient in food, pharmaceutical, and cosmetic products
Propriétés
IUPAC Name |
[6-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZWUKQPJXOIG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O25S2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11114-20-8 |
Source


|
| Record name | κ-Carrageenan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
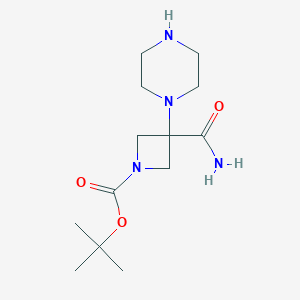
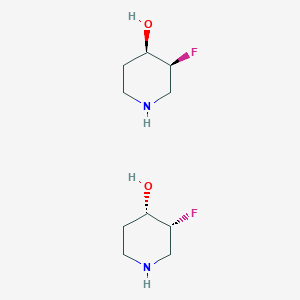
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

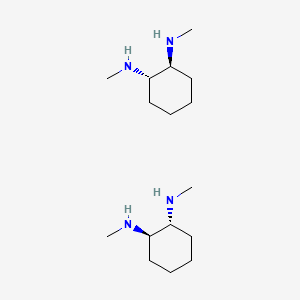
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
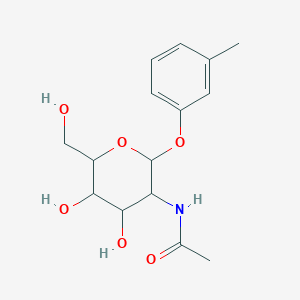
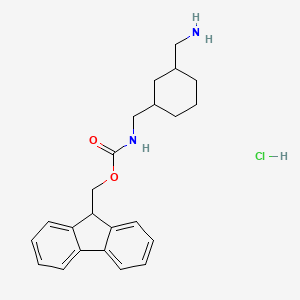
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
